L-Alanyl-L-alanine: A Comprehensive Technical Guide
L-Alanyl-L-alanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of L-Alanyl-L-alanine. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.
Chemical and Physical Properties
L-Alanyl-L-alanine is a dipeptide composed of two L-alanine amino acid residues linked by a peptide bond.[1][2] It is a white to off-white crystalline powder.[1] This compound is of interest in various fields of biochemical and pharmaceutical research as a model dipeptide for physicochemical studies and as a building block in the synthesis of more complex peptides.[3][4]
Identifiers and Molecular Characteristics
Proper identification and characterization are fundamental in scientific research. The following table summarizes the key identifiers and molecular properties of L-Alanyl-L-alanine.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | [5] |
| Synonyms | Ala-Ala, Di-L-alanine, N-L-Alanyl-L-alanine | [6] |
| CAS Number | 1948-31-8 | [1][2][6] |
| Molecular Formula | C₆H₁₂N₂O₃ | [1][2][5] |
| Molecular Weight | 160.17 g/mol | [2][5] |
| Canonical SMILES | C--INVALID-LINK--C(=O)O">C@@HN | [5] |
| InChI Key | DEFJQIDDEAULHB-IMJSIDKUSA-N | [5] |
Physicochemical Data
The physicochemical properties of L-Alanyl-L-alanine are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Notes | Source(s) |
| Melting Point | 280-285 °C | Decomposes | [3] |
| Boiling Point | 286.06 °C | Rough estimate | [3] |
| Solubility | Soluble in water | 0.1 g/mL in H₂O, clear solution | [3] |
| pKa (acidic) | 3.16 ± 0.10 | Predicted | [3] |
| pKa (basic) | 8.13 | Calculated (for strongest basic) | [7] |
| LogP | -3.38 | Extrapolated | [5] |
| Appearance | White crystalline powder | [1][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines generalized protocols for the synthesis, purification, and analysis of L-Alanyl-L-alanine, adapted from established methods for similar dipeptides.
Synthesis of L-Alanyl-L-alanine
L-Alanyl-L-alanine can be synthesized using either liquid-phase or solid-phase peptide synthesis (SPPS) techniques. SPPS is often preferred for its efficiency and ease of purification.[2]
2.1.1. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is a generalized procedure based on the synthesis of similar short peptides.[3][7]
-
Resin Preparation: Swell a suitable resin, such as Fmoc-L-Ala-Wang resin, in a non-polar solvent like dichloromethane (B109758) (DCM) followed by a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound L-alanine using a solution of 20% piperidine (B6355638) in DMF. This exposes the free amine group for the subsequent coupling step.
-
Coupling: Activate the carboxyl group of the incoming Fmoc-L-alanine-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Add this activated amino acid solution to the deprotected resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the synthesized dipeptide from the resin and remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers.
-
Precipitation and Isolation: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Isolate the peptide by centrifugation and wash with cold ether.
2.1.2. Liquid-Phase Peptide Synthesis
This classical approach involves the sequential coupling of protected amino acids in solution.[2]
-
Protection of Amino Acids: Protect the N-terminus of one L-alanine molecule with a suitable protecting group (e.g., Boc) and the C-terminus of a second L-alanine molecule (e.g., as a methyl ester).
-
Coupling: Activate the carboxyl group of the N-protected L-alanine using a coupling agent (e.g., DCC or EDC). React the activated amino acid with the C-protected L-alanine in a suitable organic solvent to form the protected dipeptide.
-
Deprotection: Remove the N- and C-terminal protecting groups to yield L-Alanyl-L-alanine.
-
Purification: Purify the final product from byproducts and unreacted starting materials using techniques such as recrystallization or column chromatography.
Purification
Purification of the crude L-Alanyl-L-alanine is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed.
-
Detection: The peptide is detected by its absorbance at a low wavelength, usually 210-220 nm.
-
Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a powder.
Analytical Methods
The identity and purity of L-Alanyl-L-alanine can be confirmed using analytical HPLC and mass spectrometry.
2.3.1. High-Performance Liquid Chromatography (HPLC)
A specific HPLC method for the quantitative detection of L-Alanyl-L-alanine has been described.[9]
-
Chromatographic Column: Amino bonded silica (B1680970) gel column.
-
Column Temperature: 30 °C.
-
Mobile Phase: Acetonitrile-0.05 mol/L monopotassium phosphate (B84403) buffer solution (645:350), with the pH of the buffer adjusted to 4.0 with phosphoric acid.
-
Flow Rate: 0.7 ml/min.
-
Detection Wavelength: 215 nm.
-
Quantification: External standard method.
Visualizations
Diagrams are provided to illustrate key experimental workflows and logical relationships relevant to L-Alanyl-L-alanine.
Caption: Generalized workflow for the solid-phase synthesis and purification of L-Alanyl-L-alanine.
Caption: Logical relationship of L-Alanyl-L-alanine's core chemical identifiers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-L-Alanyl-L-alanine | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
